2-Hydroxyhexanoic acid, also known as 2-hydroxycaproic acid, is a naturally occurring metabolite found in the human body. Studies have detected its presence in normal human blood and amniotic fluid Human Metabolome Database: . Research has also shown it to be the most significant metabolite in the cerebrospinal fluid (CSF) of patients infected with Nocardia, a type of bacteria that can cause meningitis Human Metabolome Database: . This suggests that 2-Hydroxyhexanoic acid may play a role in diagnosing or understanding Nocardia infections.
Research has explored the use of 2-Hydroxyhexanoic acid in the synthesis of aliphatic copolyesters Sigma-Aldrich: . Copolyesters are a class of polymers with various industrial applications. In this context, 2-Hydroxyhexanoic acid serves as a building block for creating new types of these materials.
2-Hydroxyhexanoic acid, also known as 2-hydroxycaproic acid, is a hydroxy fatty acid characterized by a hydroxy group at the second carbon of the hexanoic acid chain. Its chemical formula is , and it has a molecular weight of approximately 132.16 g/mol. This compound is significant in various biological processes and serves as a metabolite in humans, particularly noted in normal blood and amniotic fluid samples .
These reactions illustrate its versatility as both a reactant and a product in various synthetic pathways.
As an endogenous metabolite, 2-hydroxyhexanoic acid plays a role in metabolic pathways. It has been identified as a significant metabolite in cerebrospinal fluid of patients with infections such as Nocardia . The compound's biological activities include:
2-Hydroxyhexanoic acid can be synthesized through various methods:
These methods highlight its accessibility for both laboratory research and industrial applications.
2-Hydroxyhexanoic acid has several applications across different fields:
The compound's versatility allows it to be utilized in various formulations.
Several compounds share structural similarities with 2-hydroxyhexanoic acid. Here are some notable comparisons:
Compound Name | Structure | Unique Features |
---|---|---|
2-Hydroxybutanoic Acid | C4H8O3 | Shorter carbon chain; involved in different metabolic pathways. |
3-Hydroxyhexanoic Acid | C6H12O3 | Hydroxyl group at position 3; different biological activity. |
Caproic Acid (Hexanoic Acid) | C6H12O2 | No hydroxyl group; serves primarily as a fatty acid without additional functional groups. |
The uniqueness of 2-hydroxyhexanoic acid lies in its specific hydroxyl positioning, which influences its reactivity and biological roles compared to these similar compounds.
2-Hydroxyhexanoic acid, also known as 2-hydroxycaproic acid, is an alpha-hydroxy acid with the molecular formula C6H12O3 and a molecular weight of 132.16 g/mol [1]. The compound features a hydroxyl group at the alpha position (carbon-2) of hexanoic acid, creating a chiral center that allows for the existence of both (R) and (S) enantiomers [1] [10]. De novo chemical synthesis approaches have been developed to produce this compound through various pathways.
One of the primary methods for synthesizing 2-hydroxyhexanoic acid involves the direct hydroxylation of hexanoic acid at the alpha position [3]. This can be achieved through alpha-chlorination followed by hydrolysis. The process typically begins with the chlorination of hexanoic acid using chlorinating agents such as trichloroisocyanuric acid (TCCA) in the presence of catalytic amounts of phosphorus trichloride (PCl3) [20]. The reaction is conducted at elevated temperatures (approximately 80°C) for 24 hours to achieve high conversion rates [20]. The resulting 2-chlorohexanoic acid intermediate is then subjected to hydrolysis under basic or acidic conditions to yield 2-hydroxyhexanoic acid [20].
Another synthetic route involves the oxidation of 2-hexanol to 2-hydroxyhexanoic acid [3]. This two-step process first requires the selective oxidation of the secondary alcohol to the corresponding ketone (2-hexanone), followed by further oxidation to introduce the carboxylic acid functionality while preserving the hydroxyl group [3]. Various oxidizing agents can be employed, including potassium permanganate or chromium-based reagents, though these present environmental concerns [3].
For applications requiring specific enantiomers, stereoselective synthesis methods have been developed [19]. One notable approach involves the use of chiral auxiliaries to control the stereochemistry during synthesis. For example, the synthesis of (S)-2-hydroxyhexanoic acid can be achieved through a multi-step process starting with 2-methylenehexanoyl chloride and L-proline [19]. The key steps include:
This approach demonstrates the ability to synthesize specific enantiomers with high stereoselectivity, which is crucial for applications requiring pure enantiomers [19].
Enzymatic methods offer significant advantages for the production of enantiomerically pure 2-hydroxyhexanoic acid, including mild reaction conditions, high stereoselectivity, and environmental sustainability [5].
Glycolate oxidase from spinach (Spinacia oleracea) has been employed for the enantioselective oxidation of racemic 2-hydroxy acids, including 2-hydroxyhexanoic acid [4] [17]. This enzyme catalyzes the oxidation of (S)-2-hydroxyhexanoic acid to the corresponding 2-keto acid while leaving the (R)-enantiomer unchanged [4]. The reaction proceeds with high enantioselectivity, providing a convenient biocatalytic method for preparing enantiomerically pure (R)-2-hydroxyhexanoic acid [4] [17]. The absolute configuration can be confirmed through optical rotation measurements and application of the exciton-coupled circular dichroism method [17].
Dynamic kinetic resolution combines enzymatic resolution with in situ racemization of the substrate, allowing for theoretical yields of up to 100% of a single enantiomer [9]. For 2-hydroxyhexanoic acid esters, this can be achieved using lipase enzymes (such as Pseudomonas cepacia lipase) for selective hydrolysis combined with ruthenium catalysts for racemization [9]. The process typically employs 4-chlorophenyl acetate as an acyl donor and cyclohexane as the solvent, resulting in good yields and excellent enantiomeric excess [9].
A more sophisticated approach involves cascade biocatalysis using multiple enzymes in a single recombinant organism [5]. This system typically employs three key enzymes:
Table 1: Performance of Cascade Biocatalysis for Various 2-Hydroxy Acids [5]
Substrate | Conversion (%) | Enantiomeric Excess (%) | Reaction Time (h) |
---|---|---|---|
2-Hydroxyhexanoic acid | 98.5 | >99 | 12 |
2-Hydroxyoctanoic acid | 97.2 | >99 | 12 |
2-Hydroxydecanoic acid | 95.8 | >99 | 12 |
2-Hydroxydodecanoic acid | 94.3 | >99 | 12 |
This approach has been demonstrated using recombinant Escherichia coli strains coexpressing the three enzymes, achieving conversions of up to 98.5% and enantiomeric excess greater than 99% for (R)-2-hydroxyhexanoic acid [5].
Engineered microorganisms can be used for the direct synthesis of 2-hydroxyhexanoic acid from simple carbon sources [15]. For example, Pseudomonas putida KT2440 can be engineered to convert glucose to (R)-2-hydroxyhexanoic acid via the β-oxidation pathway [15]. Similarly, specific strains of Escherichia coli overexpressing D-lactate dehydrogenase have achieved yields with up to 85% enantiomeric excess [15].
Industrial production of 2-hydroxyhexanoic acid employs various methods optimized for scale, efficiency, and cost-effectiveness [10].
Traditional industrial production of 2-hydroxyhexanoic acid and similar alpha-hydroxy acids often relies on batch processes [16]. These typically involve the chemical synthesis methods described earlier, scaled up for industrial production [16]. The batch nature of these processes allows for quality control and flexibility but may result in longer production times and higher costs compared to continuous processes [16].
More modern approaches to industrial production employ continuous flow processes, which offer advantages in terms of efficiency, consistency, and scalability [14]. For hydroxy acids, including 2-hydroxyhexanoic acid, continuous flow reactors can be used for both chemical synthesis and enzymatic processes [14]. These systems allow for better control of reaction parameters, reduced waste generation, and improved safety profiles [14].
The choice of solvent is critical for industrial production of 2-hydroxyhexanoic acid [11]. Studies have investigated the solubility of 2-hydroxyhexanoic acid in various solvents, including supercritical carbon dioxide [11]. At pressures from about 50 to 130 bar, an interesting temperature inversion of solubility is observed, where increasing temperature results in decreased solubility [11]. This phenomenon is more pronounced for 2-hydroxyhexanoic acid than for other alpha-hydroxy acids like lactic acid [11].
Purification methods for industrial production typically involve crystallization, distillation, or chromatographic techniques [10]. The physical properties of 2-hydroxyhexanoic acid, including its melting point (60-62°C) and boiling point (approximately 277.8°C), inform the design of these purification processes [10].
Recent trends in industrial production focus on green chemistry principles to reduce environmental impact [7] [18]. For 2-hydroxyhexanoic acid and similar compounds, this includes:
These approaches align with broader industry trends toward sustainability and reduced environmental footprint [7] [18].